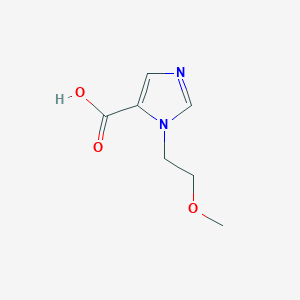

1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-methoxyethyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-12-3-2-9-5-8-4-6(9)7(10)11/h4-5H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJIEYLSISFABS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Physical and Chemical Properties

The compound exists as a solid at room temperature and is typically available in research-grade purity of 95% or higher. The presence of both the acidic carboxylic group and the basic imidazole nitrogen creates interesting amphoteric properties that influence its solubility and reactivity.

Synthetic Approaches Overview

Several synthetic strategies can be employed to prepare this compound. These approaches differ in terms of starting materials, reaction conditions, and overall efficiency. The following sections detail these methods, providing a comprehensive analysis of each approach.

Method 1: Oxidation of [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol

The oxidation of [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol represents one of the most direct and efficient routes to synthesize the target compound. This method involves two key steps: preparation of the hydroxymethyl intermediate followed by its controlled oxidation to the carboxylic acid.

Synthesis of the Hydroxymethyl Precursor

The hydroxymethyl intermediate, [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol, has been synthesized using dihydroxyacetone and 2-methoxyethylamine hydrochloride as starting materials. This procedure has been reported to yield the hydroxymethyl intermediate in approximately 60% yield.

According to documented procedures, the intermediate can be characterized by ¹H NMR spectroscopy with the following signals in CDCl₃:

Oxidation Methods

The conversion of the hydroxymethyl group to a carboxylic acid can be achieved through various oxidation methods, each with distinct advantages and limitations. Table 1 summarizes the most applicable oxidation methods for this transformation.

Table 1: Comparison of Oxidation Methods for Hydroxymethyl Intermediate

| Oxidation Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Potassium Permanganate | KMnO₄, NaOH | Aqueous, 0-25°C, pH >7 | Widely available reagent, high conversion | Difficult purification, potential over-oxidation |

| TEMPO-Mediated | TEMPO, NaOCl, NaBr | pH 8-9, 0-5°C | Mild conditions, selective for primary alcohols | Requires careful pH control, sensitive to steric hindrance |

| Jones Oxidation | CrO₃, H₂SO₄, acetone | -10 to 0°C | Reliable conversion to carboxylic acids | Uses toxic chromium reagents, harsh conditions |

| PDC Oxidation | PDC, DMF or CH₂Cl₂ | Room temperature, 12-24h | Good selectivity, milder than Jones | May require excess reagent, potential incomplete oxidation |

For the oxidation of [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol, the TEMPO-mediated oxidation represents a particularly suitable method due to its mild conditions and high selectivity for primary alcohols, which minimizes side reactions with the imidazole ring. The two-step procedure from dihydroxyacetone to the final carboxylic acid product offers a practical synthetic route with moderate to good overall yield.

Detailed Procedure for TEMPO Oxidation

- Dissolve [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol (1.0 equiv) in dichloromethane/water (2:1 v/v).

- Add TEMPO (0.1 equiv), KBr (0.1 equiv), and saturated sodium bicarbonate solution to maintain pH 8-9.

- Cool the mixture to 0°C.

- Add sodium hypochlorite solution (commercial bleach, 10-15% solution, 2.0 equiv) dropwise while maintaining the temperature below 5°C.

- Monitor the reaction by TLC until complete conversion (typically 2-4 hours).

- Quench the reaction with sodium thiosulfate solution.

- Acidify to pH 3-4 with 1M HCl to precipitate the carboxylic acid product.

- Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Expected yield from the oxidation step ranges from 70-85%, giving an overall yield of approximately 40-50% from dihydroxyacetone and 2-methoxyethylamine hydrochloride.

Method 2: N-Alkylation of Imidazole-5-carboxylic Acid

Direct N-alkylation of imidazole-5-carboxylic acid with 2-methoxyethyl halides offers a potentially more straightforward approach, though it presents challenges in regioselectivity and potential side reactions.

Reagents and Reaction Conditions

Table 2: Key Reagents and Conditions for N-Alkylation

| Reagent | Function | Typical Amount |

|---|---|---|

| Imidazole-5-carboxylic acid | Starting material | 1.0 equivalent |

| 2-Methoxyethyl bromide | Alkylating agent | 1.1-1.5 equivalents |

| Base (K₂CO₃, Cs₂CO₃, or NaH) | Deprotonation of imidazole nitrogen | 1.5-2.0 equivalents |

| DMF or DMSO | Solvent | Sufficient for dissolution (10-20 mL/g) |

| Reaction temperature | - | 60-100°C |

| Reaction time | - | 8-24 hours |

Procedure for Direct N-Alkylation

- To a suspension of imidazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF, add the base (1.5-2.0 equiv) and stir at room temperature until dissolution is complete.

- Add 2-methoxyethyl bromide (1.1-1.5 equiv) dropwise and heat the reaction mixture at 60-80°C.

- Monitor the reaction progress by TLC or HPLC.

- Upon completion, cool the reaction mixture and pour into water.

- Adjust the pH to 4-5 with dilute HCl to precipitate the carboxylic acid product.

- Filter the precipitate, wash with water, and dry to obtain the crude product.

- Purify by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane).

While this approach appears straightforward, it faces significant challenges:

- Regioselectivity: Imidazole-5-carboxylic acid can be alkylated at either N-1 or N-3, potentially leading to isomeric mixtures.

- Carboxylic acid interference: The carboxyl group may compete in reactions with the alkylating agent, necessitating protection in some cases.

- Solubility issues: Limited solubility of imidazole-5-carboxylic acid in common organic solvents may affect reaction efficiency.

Due to these challenges, the direct N-alkylation approach typically yields the target compound in moderate yields (40-60%), often requiring careful purification to separate isomeric products.

Method 3: Carboxylation of 1-(2-Methoxyethyl)-1H-imidazole

Direct carboxylation of pre-formed 1-(2-methoxyethyl)-1H-imidazole offers a potential route to introduce the carboxylic acid group at the desired 5-position. This approach is based on methodologies developed for imidazole-4(5)-carboxylic acids.

Reaction Conditions and Requirements

This method requires specialized equipment capable of handling high-pressure reactions:

Table 3: Critical Parameters for Carboxylation Reaction

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Temperature | 140-230°C | 180-200°C |

| Pressure | 2-350 bar | 40-180 bar |

| Reaction Time | 8-24 hours | 10-12 hours |

| Alkali Metal Carbonate | 2-3 equivalents | K₂CO₃ (3 equiv) |

| Carbon Dioxide | Excess (pressurized) | Liquid CO₂ preferred |

Procedure for Direct Carboxylation

- Prepare 1-(2-Methoxyethyl)-1H-imidazole by alkylating imidazole with 2-methoxyethyl bromide using standard procedures.

- Place 1-(2-Methoxyethyl)-1H-imidazole (1 equiv) and potassium carbonate (3 equiv) in a suitable high-pressure reactor.

- Pressurize the reactor with carbon dioxide to approximately 100 bar.

- Heat the mixture to 200°C for 10 hours under autogenous pressure.

- After cooling, depressurize the reactor carefully and transfer the solid contents.

- Suspend the solid in water and acidify to pH 3-4 with concentrated hydrochloric acid while cooling with ice.

- Filter the resulting precipitate and recrystallize from water to obtain the pure carboxylic acid.

This method, while theoretically direct, has significant practical limitations:

- Requires specialized high-pressure equipment

- Operates under harsh conditions that may lead to decomposition

- Safety concerns associated with high-pressure reactions

- Potentially difficult to control regioselectivity of carboxylation

- Limited scalability due to equipment constraints

Despite these challenges, similar procedures for imidazole derivatives have reported yields of 40-75%, suggesting potential viability for our target compound if appropriate equipment is available.

Method 4: Multi-step Approach via Protected Intermediates

For greater control over regioselectivity and functionality, a multi-step approach involving protecting group strategies can be employed. This method draws on advanced imidazole functionalization methodologies detailed in the literature.

Synthetic Strategy

This approach involves:

- Protection of imidazole nitrogen

- Selective functionalization at the 5-position

- Introduction of the 2-methoxyethyl group

- Deprotection steps to obtain the target compound

Comparative Analysis of Synthetic Methods

To facilitate method selection based on specific requirements, the following comprehensive comparison presents the key attributes of each synthetic approach:

Table 5: Comparative Analysis of Synthetic Methods

| Criterion | Method 1: Oxidation | Method 2: N-Alkylation | Method 3: Carboxylation | Method 4: Protected Intermediates |

|---|---|---|---|---|

| Overall Yield | 40-50% | 40-60% | 30-50% | 15-30% |

| Number of Steps | 2 | 1 | 2 | 5+ |

| Regioselectivity | Excellent | Poor to Moderate | Moderate | Excellent |

| Scalability | Good | Good | Poor | Poor |

| Equipment Requirements | Standard laboratory | Standard laboratory | High-pressure reactor | Standard laboratory |

| Reaction Conditions | Mild to Moderate | Moderate | Harsh | Varied |

| Starting Material Availability | Moderate | Good | Good | Good |

| Purification Complexity | Moderate | High | Moderate | High |

| Practical Feasibility | High | Moderate | Low | Low |

Based on this analysis, Method 1 (Oxidation of hydroxymethyl intermediate) appears to offer the best balance of yield, regioselectivity, and practical feasibility for laboratory-scale synthesis. Method 2 (Direct N-alkylation) may be preferred when starting materials are readily available and regioselectivity issues can be addressed through purification. Methods 3 and 4 may be suitable for specific applications but present significant practical challenges for routine preparation.

Purification and Characterization

Purification Techniques

Given the acidic nature of this compound, the following purification strategies are recommended:

- Recrystallization : Using solvent systems such as ethanol/water or ethyl acetate/hexane.

- Acid-Base Extraction : Exploiting the acidic properties of the carboxyl group to separate the compound as its carboxylate salt before regenerating the acid.

- Column Chromatography : Using silica gel with appropriate solvent systems (e.g., dichloromethane/methanol gradients with 0.1% acetic acid).

Analytical Techniques for Characterization

Complete characterization of this compound should include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structure and purity

- IR Spectroscopy : To verify characteristic carbonyl stretching (~1700 cm⁻¹) and O-H stretching

- Mass Spectrometry : To confirm molecular weight (expected m/z = 170)

- Elemental Analysis : To confirm composition

- Melting Point Determination : To assess purity

- HPLC Analysis : To determine purity percentage

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the imidazole ring or the carboxylic acid group.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid has been investigated for its potential as a pharmaceutical agent due to its biological activity.

- Antimicrobial Properties : Studies have shown that derivatives of imidazole compounds exhibit significant antimicrobial activity. For instance, compounds derived from similar structures have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Activity : Research indicates that imidazole derivatives can act as inhibitors of specific enzymes associated with cancer progression. For example, studies on related compounds have shown inhibition of carbonic anhydrases, which are implicated in tumor growth .

| Compound Type | Activity Type | Reference |

|---|---|---|

| Imidazole Derivatives | Antimicrobial | |

| Imidazole-based Hybrids | Anticancer |

Biochemical Applications

The compound's structure allows it to interact with biological targets effectively:

- Enzyme Inhibition : It has been noted that imidazole derivatives can inhibit xanthine oxidase, an enzyme linked to gout and hyperuricemia. The IC50 values for some derivatives were reported as low as 0.003 μM, indicating potent inhibitory effects comparable to established drugs like Febuxostat .

Material Science

Due to its unique chemical properties, this compound is also being explored for use in advanced materials:

- Polymer Synthesis : The compound can serve as a monomer or cross-linking agent in the development of specialty polymers with tailored properties. This application is particularly relevant in the production of coatings and adhesives that require specific mechanical or thermal characteristics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens. The results indicated that certain derivatives exhibited significant zones of inhibition, demonstrating their potential as new antimicrobial agents .

Case Study 2: Anticancer Drug Development

In another research effort, imidazole-based hybrids were synthesized and tested for their anticancer properties. The findings revealed that these compounds selectively inhibited cancer cell proliferation while sparing normal cells, highlighting their therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The methoxyethyl group can enhance the compound’s solubility and bioavailability, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences among 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid and analogous compounds:

Physicochemical Properties

- Solubility : The methoxyethyl group in the target compound improves water solubility compared to hydrophobic substituents like phenyl or trifluoromethyl groups . However, esters (e.g., Metomidate) or hydrazides (e.g., 1-Methyl-1H-imidazole-5-carbohydrazide) exhibit greater lipophilicity, influencing membrane permeability .

- Electron Effects : Trifluoromethyl and trifluoroethyl groups introduce strong electron-withdrawing effects, enhancing stability and binding affinity in medicinal agents . The methoxyethyl group, being electron-donating, may reduce reactivity but improve metabolic stability.

Biological Activity

1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid is a compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxyethyl group, which is significant for its biological interactions.

Biological Activity Overview

This compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies indicate that the compound shows effectiveness against certain bacterial and fungal strains. The mechanism involves the inhibition of key enzymes necessary for microbial growth and replication.

- Anticancer Properties : Research has demonstrated that derivatives of imidazole compounds can induce apoptosis in cancer cells. For instance, related compounds have shown IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic effects .

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders and cancer treatment .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

- Enzyme Interaction : The compound can inhibit enzymes critical for bacterial cell wall synthesis, contributing to its antimicrobial effects. This mechanism is similar to that observed in other imidazole derivatives.

- Cell Cycle Modulation : Studies suggest that certain derivatives can induce cell cycle arrest in cancer cells by modulating the expression of cyclins and CDKs, leading to increased apoptosis through pathways involving pro-apoptotic and anti-apoptotic proteins .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its analogs:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Use carbodiimide-based coupling agents (e.g., HATU) to activate the carboxylic acid group for amide or ester bond formation. A stepwise approach involves:

Alkylation of imidazole with 2-methoxyethyl halides under basic conditions (e.g., NaH/DMF).

Hydrolysis of esters (if intermediates are used) to yield the carboxylic acid .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (DMF or THF) and temperature (rt to 60°C) to improve yields. Purify via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Key Techniques :

- NMR (¹H/¹³C): Confirm substitution patterns on the imidazole ring and methoxyethyl chain. For example, the methoxy group appears as a singlet at ~3.3 ppm in ¹H NMR.

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O peaks (~1700 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns .

Q. How can researchers ensure the compound's stability during storage and handling?

- Protocols :

- Store under inert gas (N₂/Ar) at 2–8°C in airtight containers to prevent hydrolysis or oxidation.

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring for degradation products .

Advanced Research Questions

Q. What pharmacokinetic challenges arise when using this compound in vivo, and how can they be addressed?

- Challenges : Rapid renal clearance due to the carboxylic acid group, as seen in structurally similar imidazole derivatives (e.g., etomidate metabolites).

- Solutions :

- Prodrug Design : Convert the carboxylic acid to esters (e.g., ethyl or propyl esters) to enhance lipophilicity and prolong half-life .

- Dosing Adjustments : Tailor administration routes (e.g., IV infusion) based on hepatic/renal function, as cirrhosis doubles elimination half-life in related compounds .

Q. How can researchers resolve contradictions in biological activity data for structurally similar imidazole derivatives?

- Approach :

Validate assay conditions (e.g., pH, temperature) to ensure consistency.

Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities directly.

Cross-reference metabolic stability data (e.g., CYP450 interactions) to explain variability in in vivo efficacy .

Q. What strategies are effective for designing selective analogs targeting specific enzymes (e.g., CYP11B)?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify the methoxyethyl chain length or introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding.

- Crystallography : Co-crystallize analogs with target enzymes (e.g., CYP11B) to identify critical binding residues .

Q. How can metabolic pathways of this compound be elucidated using radiolabeling or isotopic tracing?

- Protocol :

Synthesize a ¹⁴C-labeled version at the methoxyethyl or imidazole moiety.

Administer to model organisms (e.g., rodents) and analyze urine/blood samples via LC-MS/MS.

Identify major metabolites (e.g., hydrolyzed imidazole derivatives) and quantify excretion rates, as done for etomidate .

Methodological Notes

- Synthesis Optimization : Use computational tools (e.g., DFT) to predict reaction pathways and intermediates .

- Analytical Validation : Include internal standards (e.g., deuterated analogs) in LC-MS workflows to improve quantification accuracy .

- Safety Protocols : Follow GHS-compliant handling practices, including PPE and fume hood use, even if hazard data are limited .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.